molecular formula C25H29ClF3N5O9 B1663749 Delafloxacin meglumine CAS No. 352458-37-8

Delafloxacin meglumine

カタログ番号 B1663749
CAS番号: 352458-37-8
分子量: 636 g/mol
InChIキー: AHJGUEMIZPMAMR-WZTVWXICSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delafloxacin meglumine is a fluoroquinolone antibiotic used in trials studying the treatment of various diseases such as Gonorrhea, Hepatic Impairment, Bacterial Skin Diseases, Skin Structure Infections, and Community Acquired Pneumonia . It is a fourth-generation Fluoroquinolone with expanded activity against Gram-positive bacteria including multidrug-resistant strains of Streptococcus pneumoniae & Staphylococcus aureus (MRSA), as well as atypical pathogens .


Molecular Structure Analysis

The molecular formula of Delafloxacin meglumine is C25H29ClF3N5O9 . The 1H and 13C NMR signals of Delafloxacin meglumine were assigned, and the two-dimensional signals were used to elucidate its structure . The crystal structure of Delafloxacin meglumine was studied by differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) .


Chemical Reactions Analysis

The unique chemical structure of Delafloxacin renders it a weak acid and results in increased potency in acidic environments . This property results in increased intracellular penetration and enhanced bactericidal activity under acidic conditions .


Physical And Chemical Properties Analysis

Delafloxacin meglumine has a molecular weight of 635.97 . It is a solid compound . The solubility of Delafloxacin meglumine in DMSO is 100 mg/mL .

科学的研究の応用

  • Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

    • Application : Delafloxacin is a novel anionic fluoroquinolone approved for treatment of ABSSSIs caused by a number of Gram-positive and Gram-negative organisms including MRSA and Pseudomonas aeruginosa .
    • Method of Application : Delafloxacin is available in both intravenous and oral formulations . The unique chemical structure of delafloxacin renders it a weak acid and results in increased potency in acidic environments .
    • Results : In Phase III studies, delafloxacin had similar outcomes to comparator regimens for treatment of ABSSSIs, and was well tolerated overall .
  • Gonorrhea

    • Application : Delafloxacin has been used in trials studying the treatment of Gonorrhea .
  • Hepatic Impairment

    • Application : Delafloxacin has been used in trials studying the treatment of Hepatic Impairment .
  • Community-Acquired Bacterial Pneumonia (CABP)

    • Application : Delafloxacin is indicated for treatment of community-acquired bacterial pneumonia (CABP) caused by susceptible bacteria .
    • Method of Application : Delafloxacin is available in both intravenous and oral formulations . The dosage for CABP is 300 mg IV every 12 hours for 5-10 days, or 450 mg orally every 12 hours for 5-10 days .
  • Bacterial Skin Diseases

    • Application : Delafloxacin has been used in trials studying the treatment of various bacterial skin diseases .
  • DNA Replication and Repair Inhibition

    • Application : Delafloxacin is known to inhibit DNA replication and repair by targeting DNA gyrase and topoisomerase IV .
    • Method of Application : Delafloxacin is administered via both oral and parenteral routes .
    • Results : It has potent activity against methicillin-resistant Staphylococcus aureus and Streptococci, and is also effective against Enterobacteriaceae and Pseudomonas aeruginosa .
  • Treatment of Various Bacterial Infections

    • Application : Delafloxacin is indicated for the treatment of various bacterial infections caused by susceptible microorganisms . These include Streptococcus pneumoniae, Staphylococcus aureus (including methicillin-resistant [MRSA] and methicillin-susceptible [MSSA] isolates), Haemophilus influenzae, Haemophilus parainfluenzae, Chlamydia pneumoniae, Mycoplasma pneumoniae, Staphylococcus haemolyticus, Staphylococcus lugdunensis, Streptococcus agalactiae, Streptococcus anginosus Group, Streptococcus pyogenes, Enterococcus faecalis, Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
    • Method of Application : Delafloxacin is administered via both oral and parenteral routes .
  • Chelation of Metals

    • Application : Like other fluoroquinolones, delafloxacin chelates metals including aluminum, magnesium, sucralfate, iron, zinc, and divalent and trivalent cations like didanosine . Using this drug with antacids, some dietary supplements, or drugs buffered with any of these ions will interfere with available amounts of delafloxacin .

Safety And Hazards

Delafloxacin meglumine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing cancer. It causes damage to organs (digestive system, kidneys) through prolonged or repeated exposure .

将来の方向性

Delafloxacin meglumine has been approved for the treatment of acute bacterial skin and skin structure infections and is currently being evaluated in a phase 3 trial among patients with community-acquired pneumonia . It is also used for the treatment of pneumonia and skin and structure infection .

特性

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJGUEMIZPMAMR-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClF3N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188740
Record name Delafloxacin meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delafloxacin meglumine

CAS RN

352458-37-8
Record name Delafloxacin meglumine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delafloxacin meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAFLOXACIN MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delafloxacin meglumine
Reactant of Route 2
Delafloxacin meglumine
Reactant of Route 3
Delafloxacin meglumine
Reactant of Route 4
Delafloxacin meglumine
Reactant of Route 5
Delafloxacin meglumine
Reactant of Route 6
Delafloxacin meglumine

Citations

For This Compound
45
Citations
JM Remy, CA Tow-Keogh, TS McConnell… - Journal of …, 2012 - academic.oup.com
… The compounds in this study included delafloxacin meglumine salt (Rib-X Pharmaceuticals, New Haven, CT, USA), ciprofloxacin and moxifloxacin (LKT Laboratories, St. Paul, MN, USA)…
Number of citations: 136 academic.oup.com
MF Azam, MS Rahman, GM Al Amin, MI Miah, YS Koh - 미생물학회지, 2021 - dbpia.co.kr
The resistance of currently used antibiotics has emerged the necessity of a new one. Delafloxacin is a new fluoroquinolone derivative that is distinct from its competitors. Among the …
Number of citations: 3 www.dbpia.co.kr
BT Mogle, JM Steele, SJ Thomas… - Journal of …, 2018 - academic.oup.com
… (equivalent to 433 mg of delafloxacin meglumine). Delafloxacin must be reconstituted with … 450 mg tablets (equivalent to 649 mg delafloxacin meglumine) and is supplied in bottles of …
Number of citations: 63 academic.oup.com
G Kaul, E Kapoor, A Dasgupta… - Drugs of Today …, 2018 - europepmc.org
Delafloxacin meglumine (Baxdela, WQ-3034, ABT-492, RX-3341; Melinta Therapeutics) was approved by the US Food and Drug Administration (FDA) in June 2017 for the treatment of …
Number of citations: 1 europepmc.org
DA Hussar, MA Walter - Journal of the American Pharmacists Association, 2018 - japha.org
… Delafloxacin meglumine is supplied in tablets and as a lyophilized powder for injection in quantities equivalent to 450 mg delafloxacin (tablets) and 300 mg for injection. The contents of …
Number of citations: 1 www.japha.org
R Hoover, TC Marbury, RA Preston… - The Journal of …, 2017 - Wiley Online Library
… Each vial contains the following ingredients: 433 mg delafloxacin meglumine equivalent of 300 mg free acid, 58.56 mg meglumine, 2.4 g sulfobutylether-β-cyclodextrin (SBECD), 3.4 mg …
Number of citations: 36 accp1.onlinelibrary.wiley.com
AC Flick, CA Leverett, HX Ding, E McInturff… - Journal of Medicinal …, 2019 - ACS Publications
… Delafloxacin Meglumine (Baxdela) Delafloxacin meglumine is a fluoroquinolone antibiotic … -d-glycamine followed by crystallization provided delafloxacin meglumine (III) in 73% yield. …
Number of citations: 49 pubs.acs.org
RK Hoover, H Alcorn Jr, L Lawrence… - The Journal of …, 2018 - Wiley Online Library
… Each vial contains the following ingredients: 433 mg delafloxacin meglumine equivalent of 300 mg free acid, 58.56 mg meglumine, 2.4 g sulfobutylether-β-cyclodextrin (SBECD; Captisol…
Number of citations: 29 accp1.onlinelibrary.wiley.com
W So, JL Crandon, DP Nicolau - The Journal of Urology, 2015 - Elsevier
… We used analytical grade delafloxacin meglumine (lot 71263AA002, ScinoPharm Taiwan, Tainan, Taiwan, Republic of China) and analytical grade ciprofloxacin (lot P500044, Sigma-…
Number of citations: 41 www.sciencedirect.com
R Hoover, H Alcorn Jr, L Lawrence… - The Journal of …, 2018 - Wiley Online Library
… The contents were delafloxacin meglumine salt, SBECD, meglumine, EDTA, sodium hydroxide and/or hydrochloric acid for pH adjustment, and water. …
Number of citations: 15 accp1.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。